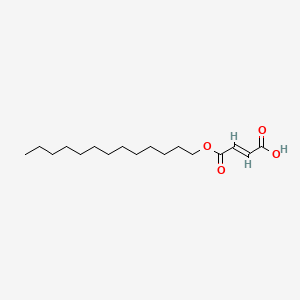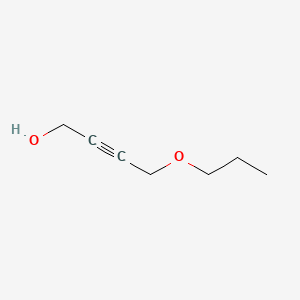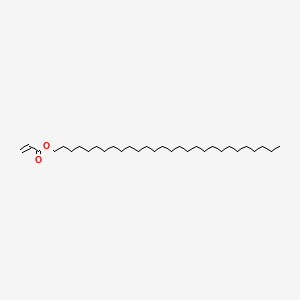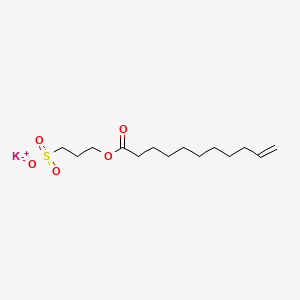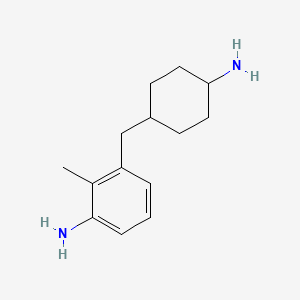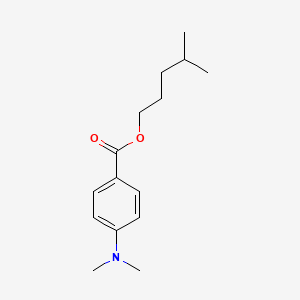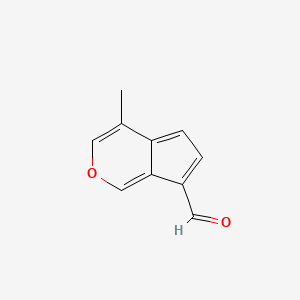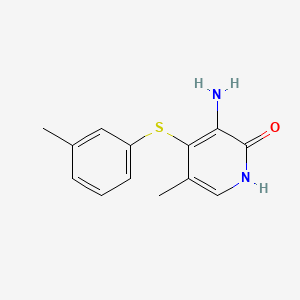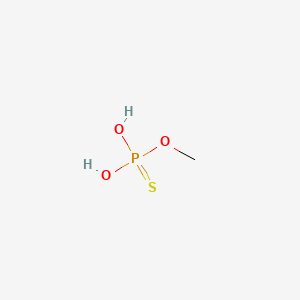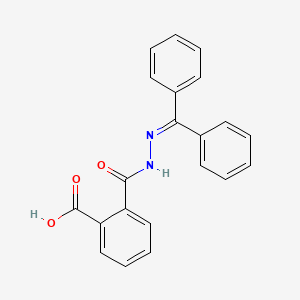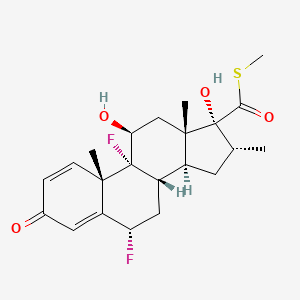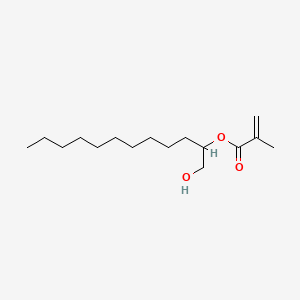
1-(Hydroxymethyl)undecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)undecyl methacrylate is a chemical compound with the molecular formula C16H30O3 and a molar mass of 270.4076 g/mol It is a methacrylate ester that features a hydroxymethyl group attached to an undecyl chain
Preparation Methods
The synthesis of 1-(Hydroxymethyl)undecyl methacrylate typically involves the esterification of methacrylic acid with 1-(hydroxymethyl)undecanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene, followed by purification through distillation or recrystallization .
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
1-(Hydroxymethyl)undecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form polymers with desirable properties for coatings, adhesives, and other applications.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)undecyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and biomedical devices.
Materials Science: The compound’s ability to form cross-linked networks makes it valuable in developing advanced materials with enhanced mechanical and thermal properties.
Biology and Medicine: Its biocompatibility and ability to form hydrogels make it suitable for drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)undecyl methacrylate primarily involves its polymerization behavior. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydroxymethyl group can participate in hydrogen bonding, influencing the polymer’s properties and interactions with other molecules .
Comparison with Similar Compounds
1-(Hydroxymethyl)undecyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: A simpler ester with a shorter chain, commonly used in the production of poly(methyl methacrylate) (PMMA) for applications like Plexiglas.
Butyl methacrylate: Another methacrylate ester with a butyl group, used in coatings and adhesives.
The uniqueness of this compound lies in its longer undecyl chain and hydroxymethyl group, which impart distinct properties such as increased hydrophobicity and potential for hydrogen bonding .
Properties
CAS No. |
93963-48-5 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
1-hydroxydodecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(13-17)19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
InChI Key |
NTUWSTGSKDZEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


